3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
3,5-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a 3-methyl group. The benzamide moiety is further substituted with 3,5-dimethoxy groups. The compound’s methoxy-rich structure may enhance metabolic stability and binding affinity to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-22-10-7-18(27-26(29)17-11-20(31-3)14-21(12-17)32-4)13-23(22)33-25(15)24(28)16-5-8-19(30-2)9-6-16/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRHSAWUXAUYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzofuran core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Coupling reactions: The final step involves coupling the benzofuran core with the benzamide moiety using reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:
Key Insights:
Core Heterocycles: The target compound’s benzofuran core distinguishes it from benzothiazole (e.g., ) or triazole-based analogs (e.g., ).
Methoxy vs. Hydroxy Groups : Compared to Rip-D , the target’s methoxy substituents may improve metabolic stability but reduce hydrogen-bonding capacity.
Functionalization Potential: Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the target lacks an N,O-bidentate directing group, limiting its utility in metal-catalyzed reactions.
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are unavailable, trends can be inferred from analogs:
Biological Activity
3,5-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C25H23N O5, with a molecular weight of approximately 415.46 g/mol. The compound features multiple methoxy groups and a benzofuran moiety, which are significant for its solubility and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer activities. For instance:
- Cell Line Studies : Compounds structurally related to benzofuran derivatives have shown cytotoxic effects against various cancer cell lines, including A-549 (lung cancer) and HCT-116 (colon cancer) cells. The IC50 values for these compounds ranged from 0.02 to 0.08 μmol/mL, comparable to established chemotherapeutics like doxorubicin .
The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, insights can be drawn from related compounds:
- Protein Interactions : Similar compounds have been shown to interact with key proteins involved in apoptosis and cell survival pathways, such as Bcl-2. Molecular dynamics simulations suggest hydrophobic interactions play a crucial role in binding affinity .
Case Studies
Several studies have investigated the biological activity of benzofuran derivatives:
- Study on Structure-Activity Relationship (SAR) :
- Radical Scavenging Activity :
Comparative Analysis
A comparison table of structurally similar compounds highlights their unique features and biological activities:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 3,5-Dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide | Similar methoxy substitutions | Potential anticancer activity |
| N-[3-Methyl-2-(4-Methylbenzoyl)-1-benzofuran-5-yl]benzamide | Lacks additional methoxy group | Different pharmacological profile |
| 4-Methoxybenzamide Derivatives | Simpler structure | Varying degrees of biological activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
